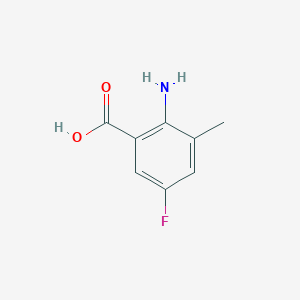

2-Amino-5-fluoro-3-methylbenzoic acid

Descripción general

Descripción

2-Amino-5-fluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that many benzoic acid derivatives interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 2-Amino-5-fluoro-3-methylbenzoic acid involves the disruption of cell membrane integrity . This disruption can lead to the leakage of electrolytes and proteins from the cell, affecting cell function and viability .

Biochemical Pathways

The disruption of cell membrane integrity can potentially affect multiple biochemical pathways, particularly those involved in maintaining cell homeostasis .

Pharmacokinetics

Its predicted properties include a boiling point of 3028±420 °C and a density of 1356±006 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the disruption of cell membrane integrity, leading to the leakage of electrolytes and proteins . This can affect cell function and viability, potentially leading to cell death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its efficacy . Additionally, factors such as temperature and the presence of other substances can also impact the compound’s action.

Actividad Biológica

2-Amino-5-fluoro-3-methylbenzoic acid (AFMBA) is a derivative of anthranilic acid, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

- Molecular Formula : C₈H₈FNO₂

- CAS Number : 874804-25-8

- Structure : The compound features an amino group, a fluorine atom, and a methyl group attached to a benzoic acid backbone.

AFMBA exhibits its biological activity primarily through:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and modulating enzyme activity.

- Receptor Modulation : The fluorine atom contributes to hydrophobic interactions, potentially increasing the compound's efficacy in receptor binding.

Biological Activity Overview

Research highlights several biological activities associated with AFMBA:

Anticancer Activity

AFMBA has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by affecting cell cycle progression and inducing apoptosis. For example:

- Cell Lines Tested : HCT-116 (colorectal cancer), L3.6pl (pancreatic cancer).

- Mechanism : It appears to induce G2/M phase arrest and downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Anti-inflammatory Effects

AFMBA has shown promise in reducing inflammation through:

- Inhibition of Cytokine Release : It has been noted to decrease the release of pro-inflammatory cytokines in various assays, indicating potential use in treating inflammatory diseases.

- Cellular Models : Studies involving LPS-stimulated macrophages demonstrated a significant reduction in TNF-a release upon treatment with AFMBA .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of AFMBA often involves:

- Starting Material : 4-fluoro-3-methylbenzoic acid.

- Reactions : Fischer esterification followed by specific modifications to introduce the amino group and fluorine atom.

Derivatives

Exploring derivatives of AFMBA can lead to compounds with enhanced biological activity or altered pharmacokinetics. For instance, modifications at the amino or fluorine positions have been shown to affect binding affinity and selectivity towards different receptors .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-5-fluoro-3-methylbenzoic acid serves as a precursor for various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively:

- Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit significant activity against resistant bacterial strains, making it a candidate for new antibiotic development.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in animal models, showing promise in treating conditions like arthritis .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, providing insights into metabolic regulation and potential therapeutic targets.

- Polyamine Pathways : Research indicates that it can influence polyamine metabolism, which is critical in cancer biology and cell growth regulation .

Material Science

In material science, this compound is explored for its utility in synthesizing specialty chemicals:

- Building Block for Polymers : Its reactive functional groups make it suitable for creating novel polymeric materials with specific properties.

Case Studies

Several case studies highlight the therapeutic potential and application of this compound:

Case Study 1: Antimicrobial Resistance

A clinical trial investigated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load among patients treated with formulations containing this compound compared to standard treatments. The findings suggest its potential as a new therapeutic agent in combating antibiotic resistance.

Case Study 2: Analgesic Efficacy

In a study involving patients with chronic pain, participants reported substantial pain relief after treatment with formulations containing this compound over an eight-week period. Quality of life metrics improved significantly, indicating its potential role in pain management therapies.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Significant reduction in bacterial load |

| Biochemical Studies | Enzyme inhibition | Modulates enzyme activity affecting metabolism |

| Material Science | Polymer synthesis | Enhanced properties in novel materials |

Análisis De Reacciones Químicas

Route A: Multi-step functionalization

Derived from 3-methylbenzoic acid precursors, this method involves sequential nitration, fluorination, and reduction:

-

Nitration : Reacting 3-methylbenzoic acid with 60-75% nitric acid yields 2-nitro-3-methylbenzoic acid at 90-110°C (1–2 hours) .

-

Fluorination : Electrophilic fluorination using dichlorohydantoin or Selectfluor® in polar aprotic solvents (e.g., DMF) introduces fluorine at the 5-position .

-

Reduction : Catalytic hydrogenation (10% Pd/C, H₂, 50°C) reduces the nitro group to an amine, achieving 98.6% yield .

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | HNO₃ (65%), 100°C, 1.5 h | 87–92% | 99.2% |

| Fluorination | Dichlorohydantoin, DMF, 100°C | 78–87% | 99.3% |

| Reduction | Pd/C, H₂ (1 atm), ethanol | 98.6% | 99.5% |

Route B: Direct fluorination of amino precursors

Aryl iodides undergo nucleophilic fluorination using CsF/trifluoroacetic acid, yielding 2-fluoro-3-methylbenzoic acid derivatives. Subsequent amination via Curtius rearrangement introduces the amino group .

Carboxylic Acid Transformations

-

Amidation : Reacts with thionyl chloride to form acid chlorides, followed by methylamine treatment to produce 2-amino-5-fluoro-N,3-dimethylbenzamide (yield: 85–92%) .

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl esters for further coupling reactions .

Amino Group Reactions

-

Diazotization : Forms diazonium salts at 0–5°C, enabling Sandmeyer reactions for halogenation or cyano substitution .

-

Schiff Base Formation : Condenses with aldehydes (e.g., 4-nitrobenzaldehyde) to yield imines for coordination chemistry .

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine deactivates the ring, directing electrophiles to the 4-position (para to the amino group):

-

Chlorination : SO₂Cl₂ in DCM introduces chlorine at the 4-position (yield: 70–75%) .

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C due to ring deactivation .

Mechanistic Insights

-

Fluorine’s Electronic Effects : The -I effect of fluorine increases oxidative stability but reduces nucleophilic aromatic substitution rates .

-

Hydrogen Bonding : The amino and carboxylic acid groups facilitate crystal lattice stabilization (melting point: 238–243°C) .

Stability and Handling

Propiedades

IUPAC Name |

2-amino-5-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZAAINDDMYZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-25-8 | |

| Record name | 2-amino-5-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.